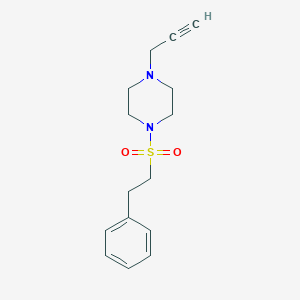

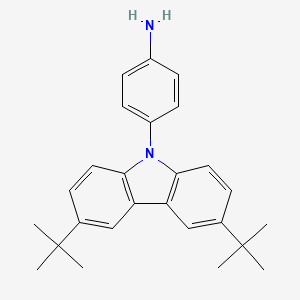

![molecular formula C6H11NO2 B2903379 8-羟基-6-氧杂-3-氮杂双环[3.2.1]辛烷 CAS No. 1408075-25-1](/img/structure/B2903379.png)

8-羟基-6-氧杂-3-氮杂双环[3.2.1]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular weight of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is 113.16 g/mol .Chemical Reactions Analysis

A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Physical And Chemical Properties Analysis

The molecular weight of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is 113.16 g/mol .科学研究应用

合成和结构研究

- 已建立 8-氧杂-6-氮杂双环[3.2.1]辛烷的有效制备方法,可将其纳入表现出在柔蒽生物碱中发现的药效团特征的结构中 (Williams、Patnaik 和 Cortez,2007)。

- 手性 7-氧杂-2-氮杂双环[2.2.1]庚烷和 8-氧杂-6-氮杂双环[3.2.1]辛烷环系可以由碳水化合物的受保护的亚磷酰胺衍生物合成,为这些结构的不对称合成提供了一条新途径 (Francisco、Herrera 和 Suárez,2000)。

- 8-β-烷氧羰基-8-α-羟基-3-苯乙基-3-氮杂双环[3.2.1]辛烷衍生物的合成和结构研究揭示了立体电子效应和优先构象,提供了对这些化合物的结构和构象方面的见解 (Diez 等,1991)。

高级合成应用

- 已经实现了从 L-鼠李糖合成受限的多官能双环亚氨基醇支架,包括 8-氧杂-3-氮杂双环[3.2.1]辛烷骨架。这种方法以用于生产受保护的糖氨基酸和三环骨架而著称 (O’Reilly、O'Brien 和 Murphy,2009)。

- 从 5-羟甲基-2-糠醛开始,通过四步法有效合成了 8-氧杂-3-氮杂-双环[3.2.1]辛烷盐酸盐,展示了其作为合成生物活性分子的构建模块的潜力 (Connolly 等,2010)。

- 通过 Pt/NiCuAlOx 催化的 2,5-四氢呋喃二甲醇的一锅氨基环化,为 8-氧杂-3-氮杂双环[3.2.1]辛烷提供了一条新颖的合成途径,突出了该化合物在有机合成中的多功能性和实用性 (Cui 等,2015)。

作用机制

Target of Action

The primary targets of 8-Hydroxy-6-oxa-3-azabicyclo[32It is used as a raw material and intermediate in the synthesis of various substances, including potential pi3k inhibitors .

Mode of Action

The exact mode of action of 8-Hydroxy-6-oxa-3-azabicyclo[32Its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine suggests that it might interact with similar targets and pathways .

Biochemical Pathways

The specific biochemical pathways affected by 8-Hydroxy-6-oxa-3-azabicyclo[32Given its use in the development of pi3k inhibitors , it may be involved in pathways related to cell growth, proliferation, and survival.

Result of Action

The molecular and cellular effects of 8-Hydroxy-6-oxa-3-azabicyclo[32Compounds with similar structures have shown agonist activity in κ-opioid receptors (kor) and cytotoxic activity on different tumor cell lines .

未来方向

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this compound and its potential applications, indicating promising future directions for its use and study.

属性

IUPAC Name |

6-oxa-3-azabicyclo[3.2.1]octan-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEISKJFQUHRBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC(C2O)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293110 |

Source

|

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1419101-23-7 |

Source

|

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

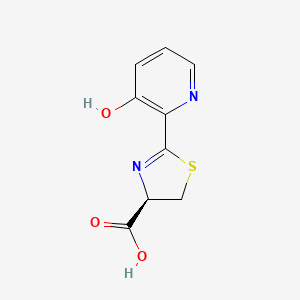

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903300.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2903302.png)

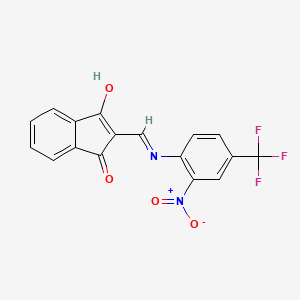

![(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2903308.png)

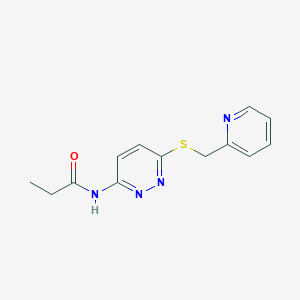

![Ethyl 5-(cyclopropanecarbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2903309.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2903316.png)